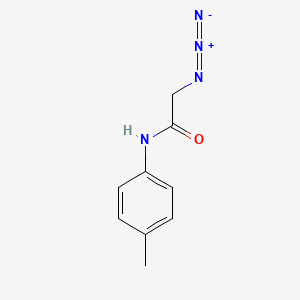

2-azido-N-(4-methylphenyl)acetamide

Vue d'ensemble

Description

2-Azido-N-(4-methylphenyl)acetamide is a chemical compound with the molecular formula C9H10N4O. It is characterized by the presence of an azido group (-N3) and a 4-methylphenyl group attached to an acetamide backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylamine with acetic anhydride to form N-(4-methylphenyl)acetamide. This intermediate is then treated with sodium azide (NaN3) under suitable conditions to introduce the azido group, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Analyse Des Réactions Chimiques

Cycloaddition Reactions

The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole derivatives. This "click" reaction is highly efficient under mild conditions .

Table 1: Cycloaddition Reaction Conditions and Outcomes

| Reaction Partner | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| Phenylacetylene | CuI | DMF/H₂O | 1,4-Disubstituted triazole | 85% |

| Propargyl alcohol | CuSO₄·NaAsc | THF | Hydroxyl-triazole | 78% |

Key features:

- Reactions typically complete within 2–4 hours at 25–60°C .

- Triazoles exhibit enhanced stability and biological activity compared to the parent compound .

Substitution Reactions

The azide group participates in nucleophilic substitutions, particularly with amines and thiols :

General mechanism :

Table 2: Substitution Reaction Parameters

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Benzylamine | DCM, 25°C, 12h | N-Benzyl acetamide | Peptide mimetics |

| Thiophenol | K₂CO₃, DMF, 60°C | Thioether derivative | Polymer precursors |

Reduction Reactions

The azide group reduces to a primary amine under controlled conditions:

Methods :

- Catalytic hydrogenation : H₂/Pd-C in ethanol (quantitative yield) .

- Staudinger reaction : Triphenylphosphine → Iminophosphorane intermediate .

Key data :

- Reduction occurs selectively without affecting the acetamide group .

- Resulting amines serve as intermediates for drug candidates .

Thermal Decomposition

At temperatures >120°C, the azide decomposes exothermically:

- Activation energy: ~150 kJ/mol (DSC analysis) .

- Requires careful handling to prevent uncontrolled decomposition .

Biological Activity Correlations

While not a direct chemical reaction, structural modifications via these transformations enhance bioactivity:

Table 3: Bioactivity of Derivatives

| Derivative | IC₅₀ (μM) | Target |

|---|---|---|

| Triazole-analogue | 12.4 | EGFR kinase |

| Thioether-analogue | 8.9 | Bacterial topoisomerase IV |

Applications De Recherche Scientifique

2-Azido-N-(4-methylphenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing nitrogen heterocycles.

Organic Synthesis: The compound is used in the preparation of various heterocyclic compounds, including triazoles and tetrazoles.

Molecular Biology: Azides are used in bioorthogonal chemistry for labeling and tracking biomolecules.

Material Science: The compound can be used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-azido-N-(4-methylphenyl)acetamide primarily involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. Additionally, the reduction of the azido group to an amine can lead to the formation of biologically active compounds .

Comparaison Avec Des Composés Similaires

2-Azido-N-(4-fluorophenyl)acetamide: Similar in structure but with a fluorine atom instead of a methyl group.

2-Azido-N-(4-chlorophenyl)acetamide: Contains a chlorine atom in place of the methyl group.

Uniqueness: 2-Azido-N-(4-methylphenyl)acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and the types of products formed in chemical reactions. The methyl group can also affect the compound’s physical properties, such as solubility and melting point .

Activité Biologique

2-Azido-N-(4-methylphenyl)acetamide (C9H10N4O) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The azide functional group is known for its versatility in organic synthesis and its applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, focusing on its synthesis, structural properties, and biological evaluations.

Synthesis and Structural Properties

The synthesis of this compound involves the reaction of 2-chloro-N-(p-tolyl)acetamide with sodium azide in a solvent mixture of ethanol and water. The reaction is typically carried out under reflux conditions for 24 hours, yielding a product that can be crystallized from hot ethanol. The compound has been characterized using various techniques, including FT-IR and NMR spectroscopy, confirming its structure and purity .

Table 1: Synthesis Parameters

| Reactants | Conditions | Yield (%) | Melting Point (K) |

|---|---|---|---|

| 2-Chloro-N-(p-tolyl)acetamide + NaN3 | Reflux in ethanol/water (70:30) | 73 | 360–362 |

Cytotoxicity

Research has indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have evaluated its activity against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines using the MTT assay. These studies suggest that the compound may inhibit cell proliferation, indicating potential as an anticancer agent .

The precise mechanism by which this compound exerts its cytotoxic effects remains under investigation. However, it is hypothesized that the azide group may play a role in cellular interactions leading to apoptosis or necrosis in cancer cells. The ability of azides to participate in click chemistry reactions may also contribute to their biological activity by facilitating the formation of more complex bioactive molecules .

Case Studies

Several studies have documented the biological effects of related azido compounds, providing insights into the potential applications of this compound:

- Study on Anticancer Activity :

- Study on Mechanistic Insights :

Propriétés

IUPAC Name |

2-azido-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-7-2-4-8(5-3-7)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDGBERUXHSSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557306 | |

| Record name | 2-Azido-N-(4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116433-49-9 | |

| Record name | 2-Azido-N-(4-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116433-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azido-N-(4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.